molecular formula C7H12N4O B13645606 2-(1-Methyl-1h-1,2,4-triazol-5-yl)morpholine

2-(1-Methyl-1h-1,2,4-triazol-5-yl)morpholine

Cat. No.: B13645606
M. Wt: 168.20 g/mol
InChI Key: INVHWJIDBOGOIC-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of morpholine with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 1-methyl-1H-1,2,4-triazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules. This compound can also inhibit the activity of certain enzymes by forming stable complexes with metal ions at the active site .

Comparison with Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler analog without the morpholine ring.

    2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole derivative with a pyridine ring.

Comparison: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine is unique due to the presence of both the morpholine and triazole rings, which confer distinct chemical properties and reactivity. Compared to 1-Methyl-1H-1,2,4-triazole, the morpholine ring in this compound provides additional sites for chemical modification and enhances its solubility in polar solvents. The compound’s ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)6-4-8-2-3-12-6/h5-6,8H,2-4H2,1H3

InChI Key

INVHWJIDBOGOIC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2CNCCO2

Origin of Product

United States

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